molecular formula C15H15N3 B1317417 (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 941239-16-3

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine

Cat. No.: B1317417
CAS No.: 941239-16-3
M. Wt: 237.3 g/mol
InChI Key: RQKXFHJRRZKPEJ-UHFFFAOYSA-N
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Description

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C15H15N3 It consists of an indole moiety linked to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of indole derivatives with pyridine derivatives. One common method is the reductive amination of indole-4-carboxaldehyde with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural indole and pyridine derivatives makes it a candidate for investigating biological pathways and interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions can modulate biological pathways, leading to various effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-ylmethyl)(pyridin-3-ylmethyl)amine: Similar structure but with the indole moiety attached at the 3-position.

    (1H-indol-4-ylmethyl)(pyridin-2-ylmethyl)amine: Similar structure but with the pyridine moiety attached at the 2-position.

    (1H-indol-4-ylmethyl)(pyridin-4-ylmethyl)amine: Similar structure but with the pyridine moiety attached at the 4-position.

Uniqueness

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is unique due to its specific attachment points on the indole and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to its analogs. Its ability to participate in a wide range of chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXFHJRRZKPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586481
Record name 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941239-16-3
Record name 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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